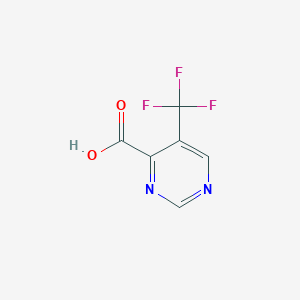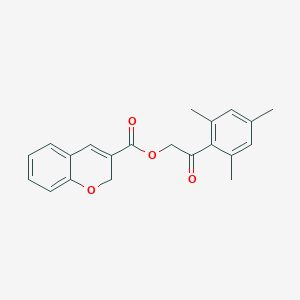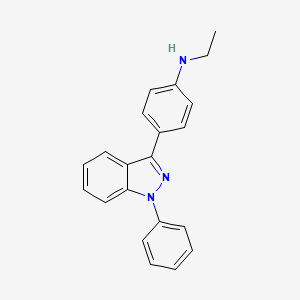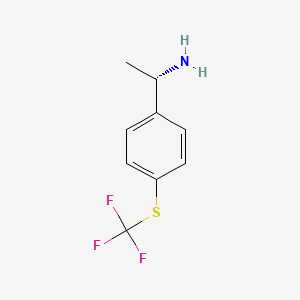
3-(4-(Ethoxycarbonyl)piperidine-1-carbonyl)-1-methyl-1H-imidazol-3-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(Ethoxycarbonyl)piperidine-1-carbonyl)-1-methyl-1H-imidazol-3-ium is a complex organic compound with a unique structure that combines a piperidine ring, an imidazole ring, and an ethoxycarbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Ethoxycarbonyl)piperidine-1-carbonyl)-1-methyl-1H-imidazol-3-ium typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group is introduced via esterification, where an ethyl ester reacts with the piperidine ring.
Formation of the Imidazole Ring: The imidazole ring is synthesized separately and then coupled with the piperidine derivative through a condensation reaction.
Final Coupling: The final step involves coupling the imidazole ring with the piperidine derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures.
化学反応の分析
Types of Reactions
3-(4-(Ethoxycarbonyl)piperidine-1-carbonyl)-1-methyl-1H-imidazol-3-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often conducted in polar solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
3-(4-(Ethoxycarbonyl)piperidine-1-carbonyl)-1-methyl-1H-imidazol-3-ium has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 3-(4-(Ethoxycarbonyl)piperidine-1-carbonyl)-1-methyl-1H-imidazol-3-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-(3-(Ethoxycarbonyl)piperidine-1-carbonyl)phenylboronic acid
- Pinacol boronic esters
- Other piperidine derivatives
Uniqueness
3-(4-(Ethoxycarbonyl)piperidine-1-carbonyl)-1-methyl-1H-imidazol-3-ium is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
特性
分子式 |
C13H20N3O3+ |
|---|---|
分子量 |
266.32 g/mol |
IUPAC名 |
ethyl 1-(3-methylimidazol-3-ium-1-carbonyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C13H20N3O3/c1-3-19-12(17)11-4-6-15(7-5-11)13(18)16-9-8-14(2)10-16/h8-11H,3-7H2,1-2H3/q+1 |
InChIキー |
RZVLGEYWZSUNIA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CCN(CC1)C(=O)N2C=C[N+](=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Ethyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12942774.png)




![(R)-tert-Butyl 4-(2-(4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate](/img/structure/B12942795.png)


![6-Amino-4-azaspiro[2.4]heptan-5-one hydrochloride](/img/structure/B12942816.png)
![2-Phenyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride](/img/structure/B12942821.png)
![Pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde](/img/structure/B12942830.png)

